Benzenesulfonamide, N-(4-benzoylphenyl)-
Description
Contextualization within the Broader Benzenesulfonamide (B165840) Class in Chemical Research
The benzenesulfonamide functional group is a cornerstone in medicinal chemistry and materials science. Compounds containing this moiety are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The versatility of the benzenesulfonamide scaffold allows for the synthesis of a vast array of derivatives with diverse chemical and physical properties. Research into this class of compounds is driven by the potential to develop new therapeutic agents and functional materials. The study of specific derivatives like N-(4-benzoylphenyl)benzenesulfonamide contributes to a deeper understanding of the structure-activity relationships within this important class of molecules.
Overview of the Chemical Structure and its Distinctive Moieties (Benzoylphenyl and Benzenesulfonamide Groups)
The chemical structure of N-(4-benzoylphenyl)benzenesulfonamide is defined by the covalent linkage of a benzenesulfonyl group to a 4-aminobenzophenone (B72274) molecule. This arrangement results in a molecule with two key functional components: the benzenesulfonamide moiety and the benzoylphenyl moiety.
The benzoylphenyl group , in this case, is a 4-benzoylphenyl group, which is essentially a benzophenone (B1666685) molecule attached at the 4-position of one of its phenyl rings. This moiety introduces a ketone functional group and an additional aromatic system, which can contribute to the molecule's rigidity and potential for pi-stacking interactions.
The combination of these two moieties results in a molecule with a distinct three-dimensional shape and distribution of charge, which are critical determinants of its chemical behavior and potential interactions with other molecules.
Below is a table summarizing the key properties of a closely related compound, N-(4-benzoylphenyl)-4-methyl-benzenesulfonamide, which provides insight into the likely characteristics of N-(4-benzoylphenyl)benzenesulfonamide.
| Property | Value |
| Molecular Formula | C₂₀H₁₇NO₃S |
| Average Mass | 351.420 g/mol |
| Monoisotopic Mass | 351.092914 g/mol |
Data for the closely related compound N-(4-benzoylphenyl)-4-methyl-benzenesulfonamide.
Historical Development and Early Research Trajectories of Related Benzenesulfonamide Compounds
The history of benzenesulfonamide compounds is rich and dates back to the early 20th century. The initial discovery of the antibacterial properties of sulfonamide-containing dyes, such as Prontosil, in the 1930s marked a turning point in medicine and spurred extensive research into this class of compounds. Early research focused on modifying the basic sulfanilamide (B372717) structure to improve efficacy and broaden the spectrum of activity.
This led to the development of a wide range of sulfonamide drugs. The general synthetic route to many benzenesulfonamide derivatives involves the reaction of a benzenesulfonyl chloride with an appropriate amine. For instance, the synthesis of N-(4-hydroxyphenyl)benzenesulfonamide is achieved by reacting benzene (B151609) sulfonyl chloride with para-aminophenol. ontosight.ai Similarly, a common method for preparing N-acylsulfonamides involves the condensation of a carboxylic acid and a sulfonamide in the presence of a coupling agent or a dehydrating agent like phosphorus oxychloride. nih.gov
The synthesis of derivatives often involves multi-step procedures. For example, N-benzyl-4-methylbenzenesulfonamides can be prepared through a two-step process starting with the reaction of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide. nsf.gov These established synthetic methodologies provide a foundation for the preparation of N-(4-benzoylphenyl)benzenesulfonamide.
The following interactive table outlines the synthesis of a related compound, N-(4-Methylbenzoyl)benzenesulfonamide, which illustrates a common synthetic approach for this class of molecules. nih.gov
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-methylbenzoic acid, benzenesulfonamide | Phosphorus oxychloride, reflux for 3 hours on a water bath | Crude N-(4-methylbenzoyl)benzenesulfonamide |
| 2 | Crude product from Step 1 | Sodium bicarbonate solution (dissolution), dilute HCl (reprecipitation) | Purified N-(4-methylbenzoyl)benzenesulfonamide |
| 3 | Purified product from Step 2 | Toluene | Crystalline N-(4-methylbenzoyl)benzenesulfonamide (via slow evaporation) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
124400-29-9 |
|---|---|
Molecular Formula |
C19H15NO3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H15NO3S/c21-19(15-7-3-1-4-8-15)16-11-13-17(14-12-16)20-24(22,23)18-9-5-2-6-10-18/h1-14,20H |
InChI Key |
UVAGQTHTLGCCNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Synonyms |
BENZENESULFONAMIDE, N-(4-BENZOYLPHENYL)- |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches for N-(4-Benzoylphenyl)benzenesulfonamide
The construction of the N-(4-benzoylphenyl)benzenesulfonamide scaffold is primarily achieved through two main synthetic strategies: nucleophilic substitution reactions and condensation reactions leading to the formation of a Schiff base, which can be a precursor to the target molecule.
A fundamental and widely employed method for the synthesis of N-arylbenzenesulfonamides is the nucleophilic substitution reaction between benzenesulfonyl chloride and an appropriate aniline derivative. In the case of N-(4-benzoylphenyl)benzenesulfonamide, this involves the reaction of benzenesulfonyl chloride with 4-aminobenzophenone (B72274).
This reaction typically proceeds by the nucleophilic attack of the amino group of 4-aminobenzophenone on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a commonly used base and can also serve as the solvent.
A general procedure involves dissolving the aniline derivative in a suitable solvent, followed by the gradual addition of benzenesulfonyl chloride. The reaction mixture is then stirred, often at room temperature or with gentle heating, to ensure completion. The product can then be isolated through precipitation by adding the reaction mixture to water, followed by filtration and purification, typically by recrystallization.
Table 1: Representative Conditions for Nucleophilic Substitution
| Amine | Sulfonyl Chloride | Base/Solvent | Reaction Conditions | Yield | Reference |
| 4-Aminobenzophenone | Benzenesulfonyl Chloride | Pyridine | Stirring at room temperature | High | |
| 4-Methylbenzylamine | p-Toluenesulfonyl Chloride | Pyridine/Dichloromethane | Stirring at room temperature for 24h | - | |
| Aniline | 4-Toluenesulfonyl Chloride | Benzene (B151609) | Reflux for 2h | 74% |
An alternative approach to synthesizing related structures involves the formation of a Schiff base through the condensation reaction of an amine with a carbonyl compound. For the synthesis of a precursor to N-(4-benzoylphenyl)benzenesulfonamide, one could envision the reaction of 4-aminobenzenesulfonamide with benzaldehyde. This reaction forms a Schiff base, N-(4-(benzylideneamino)phenyl)benzenesulfonamide.
The formation of the Schiff base is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The resulting imine can then be subjected to further chemical transformations. For instance, oxidation of the imine could potentially yield the benzoylphenyl moiety, although this is a less direct route to the target compound compared to the nucleophilic substitution method.
The synthesis of Schiff bases from sulfonamides and aldehydes is a well-established reaction. For example, 4-(benzylideneamino)benzenesulfonamide can be prepared by refluxing sulfanilamide (B372717) with benzaldehyde in ethanol.
Synthesis of Benzenesulfonamide (B165840) Derivatives Featuring Benzoylphenyl Moieties
The N-(4-benzoylphenyl)benzenesulfonamide scaffold serves as a versatile template for the synthesis of a diverse range of derivatives through various chemical transformations. These modifications are aimed at exploring the structure-activity relationships of these compounds.
The aromatic rings of N-(4-benzoylphenyl)benzenesulfonamide offer sites for electrophilic substitution and other modifications, allowing for the introduction of various functional groups.
Nitro Group: Nitration of benzenesulfonamide derivatives can be achieved using standard nitrating agents. For instance, N-(nitrophenyl)benzenesulfonamides can be synthesized, which could then potentially be transformed into the corresponding benzoylphenyl derivatives. The reduction of a nitro group to an amine provides a pathway for further functionalization. The reduction of aromatic nitro compounds to amines can be achieved using various reagents, including trichlorosilane in the presence of an organic base.
Amino Group: The amino group can be introduced either by the reduction of a nitro group or by direct amination reactions. Aniline derivatives of benzenesulfonamides are key intermediates for further derivatization, such as in the synthesis of hybrid compounds. The synthesis of amino derivatives often involves the reduction of a corresponding nitro compound.
Methyl Group: Methyl groups can be incorporated by using methylated starting materials, such as 4-methylbenzenesulfonyl chloride (tosyl chloride), to introduce a methyl group on the benzenesulfonyl moiety. This leads to the formation of N-(4-benzoylphenyl)-4-methylbenzenesulfonamide. The synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, a related structure, has been reported by reacting 2-amino-5-bromoacetophenone with 4-methylbenzenesulfonyl chloride in pyridine.
Furamide Group: The synthesis of N-(4-benzoylphenyl)-2-furamide derivatives has been reported as a strategy for developing new compounds with potential biological activities. These compounds are synthesized by the reaction of 4-aminobenzophenone with 2-furoyl chloride to form an amide linkage.
The fusion of the N-(4-benzoylphenyl)benzenesulfonamide core with various heterocyclic moieties has been explored to create hybrid molecules with potentially enhanced properties.
Thiadiazole Hybrids: Benzenesulfonamide-1,3,4-thiadiazole hybrids have been synthesized, demonstrating the feasibility of incorporating this heterocyclic ring. The synthesis often involves the reaction of a benzenesulfonamide derivative containing a suitable functional group with a thiadiazole precursor. For example, 4-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide can be reacted with aryl isocyanates to form urea-linked thiadiazole-benzenesulfonamide hybrids.
Pyrimidine Hybrids: The synthesis of pyrimidine-benzenesulfonamide hybrids is another area of interest. These compounds can be prepared by reacting a benzenesulfonamide derivative with a pyrimidine-containing synthon. For instance, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been synthesized by reacting phenylsulfonyl guanidine with acetylacetone and triethylorthoformate. Another approach involves the coupling of 2-mercapto-pyrimidine derivatives with chloroacetylated benzenesulfonamides.
Green Chemistry Principles and Methodologies in Benzenesulfonamide Synthesis
The application of green chemistry principles to the synthesis of benzenesulfonamides aims to reduce the environmental impact of these chemical processes. Key strategies include the use of solvent-free conditions, alternative catalysts, and energy-efficient methods.
Solvent-free synthesis of sulfonamides has been shown to be an effective green approach. Reactions can be carried out by grinding the reactants together, sometimes with a solid support that can also act as a catalyst. Solid supports like florisil, montmorillonite KSF, and K10 have been used as inexpensive and easily separable catalysts, leading to increased yields and reduced reaction times.
Microwave-assisted synthesis is another green methodology that can significantly reduce reaction times and improve yields in the formation of sulfonamides. The use of water as a solvent, when feasible, is also a key aspect of green synthesis.
Furthermore, the development of catalytic systems that are efficient and can be recycled is a central goal of green chemistry. For instance, visible light-induced, copper-catalyzed synthesis of benzenesulfonamides from phenylsulfinic acid derivatives and aryl azides offers a mild and redox-neutral pathway.
Table 2: Green Synthesis Approaches for Sulfonamides
| Method | Catalyst/Conditions | Advantages | Reference |
| Solvent-free grinding | L-tyrosine | High yield, short reaction time | |
| Solid support catalysis | Florisil, Montmorillonite KSF/K10 | Increased yields, reduced reaction time, easy catalyst separation | |
| Microwave-assisted synthesis | - | Reduced reaction time, increased yield | |
| Visible light-induced catalysis | Copper/Ir(ppy)₃ | Mild conditions, redox-neutral |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For "Benzenesulfonamide, N-(4-benzoylphenyl)-", both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of "Benzenesulfonamide, N-(4-benzoylphenyl)-" would exhibit distinct signals corresponding to the protons of the benzenesulfonyl and benzoylphenyl moieties, as well as the sulfonamide N-H proton.
The aromatic protons of the two phenyl rings in the benzoylphenyl group and the single phenyl ring of the benzenesulfonyl group typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm researchgate.net. The specific chemical shifts and multiplicities are influenced by the electronic effects of the sulfonyl and carbonyl groups. Protons ortho to the sulfonyl group are expected to be the most deshielded within that ring system. Similarly, protons on the benzoyl ring will show distinct patterns based on their position relative to the carbonyl group.
The N-H proton of the sulfonamide linkage is characteristically observed as a broad singlet in the downfield region, often above δ 10.0 ppm, and its exact position can be influenced by solvent and concentration researchgate.net.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Benzenesulfonamide (B165840), N-(4-benzoylphenyl)-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (Benzenesulfonyl) | 7.5 - 8.0 | Multiplet |
| Aromatic Protons (Benzoylphenyl) | 7.2 - 8.2 | Multiplet |
| N-H Proton (Sulfonamide) | > 10.0 | Singlet (broad) |
Note: The predicted chemical shifts are based on typical values for similar functional groups and aromatic systems.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "Benzenesulfonamide, N-(4-benzoylphenyl)-" will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the benzoyl group is expected to appear significantly downfield, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm rsc.org. The carbon atoms directly attached to the sulfonyl group and the nitrogen atom will have their chemical shifts influenced by the electronegativity of these heteroatoms. The quaternary carbons (those not bonded to any hydrogen atoms) will generally show weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Benzenesulfonamide, N-(4-benzoylphenyl)-
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 190 - 200 |
| Aromatic Carbons | 120 - 150 |
| Quaternary Aromatic Carbons | 135 - 150 |
Note: The predicted chemical shifts are based on typical values for similar functional groups and aromatic systems.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of "Benzenesulfonamide, N-(4-benzoylphenyl)-" would display characteristic absorption bands corresponding to its key functional groups.
A sharp absorption band corresponding to the N-H stretching vibration of the sulfonamide group is expected in the region of 3200-3300 cm⁻¹ tandfonline.com. The carbonyl (C=O) stretching vibration of the benzoyl group will give rise to a strong, sharp peak typically found between 1650 and 1680 cm⁻¹ tandfonline.com.
The sulfonyl group (SO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically observed as strong bands in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively nih.gov.
The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region vscht.cz. The "fingerprint" region, below 1500 cm⁻¹, will contain a complex pattern of bands that are unique to the molecule as a whole.
Table 3: Characteristic FT-IR Vibrational Frequencies for Benzenesulfonamide, N-(4-benzoylphenyl)-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3200 - 3300 |
| C=O (Benzoyl) | Stretching | 1650 - 1680 |
| SO₂ (Sulfonyl) | Asymmetric Stretching | 1330 - 1370 |
| SO₂ (Sulfonyl) | Symmetric Stretching | 1140 - 1180 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Note: The expected frequency ranges are based on established correlations for organic functional groups.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern.
The mass spectrum of "Benzenesulfonamide, N-(4-benzoylphenyl)-" would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule with high accuracy.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), resulting in a significant peak at M-64 nih.govnih.gov. Other characteristic fragments would arise from the cleavage of the C-N bond, the C-S bond, and within the benzoylphenyl moiety. The benzoyl cation (C₆H₅CO⁺) at m/z 105 is a common fragment in molecules containing a benzoyl group. The analysis of these fragment ions allows for the confirmation of the different structural components of "Benzenesulfonamide, N-(4-benzoylphenyl)-".
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal insights into molecular architecture, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. For benzenesulfonamide derivatives, this method reveals critical details about bond lengths, bond angles, and the spatial orientation of the phenyl and benzoyl moieties.
The solid-state structure of benzenesulfonamides is characterized by a twisted conformation at the sulfonamide linkage. researchgate.net The packing of molecules in the crystal lattice is frequently dominated by hydrogen bonding interactions. mdpi.comresearchgate.net The hydrogen atom of the sulfonamide group (N-H) is a potent hydrogen bond donor and readily interacts with electronegative atoms, most commonly the oxygen atoms of the sulfonyl (S=O) or carbonyl (C=O) groups of adjacent molecules. mdpi.comnih.gov
Table 1: Representative Crystallographic Data for N-Benzoylbenzenesulfonamide researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁NO₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8396 (7) |
| b (Å) | 10.178 (1) |
| c (Å) | 10.405 (1) |
| α (°) | 90.187 (8) |
| β (°) | 99.074 (9) |
| γ (°) | 99.617 (9) |
| Volume (ų) | 601.83 (11) |
| Z | 2 |
| Key Interaction | N-H···O(S) Hydrogen Bonds |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule and to assess the purity of a sample. The absorption of UV or visible light by a molecule like Benzenesulfonamide, N-(4-benzoylphenyl)- promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The UV-Vis spectrum of Benzenesulfonamide, N-(4-benzoylphenyl)- is expected to be a composite of the electronic transitions associated with its constituent aromatic rings and conjugated systems. The benzenesulfonamide moiety and the benzoylphenyl group both contain phenyl rings, which exhibit characteristic π → π* transitions. The parent compound, benzenesulfonamide, shows absorption maxima at approximately 218 nm and 264 nm. sielc.com
The presence of the benzoyl group introduces a carbonyl chromophore (C=O) conjugated with the phenyl ring. This extended conjugation typically results in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the individual, unconjugated chromophores. The carbonyl group also has a weak n → π* transition, which may be observed as a shoulder on the more intense π → π* absorption band.
UV-Vis spectroscopy serves as a straightforward method for purity assessment. The presence of impurities with significant UV absorbance at different wavelengths can be readily detected. According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the substance. This relationship allows for the quantitative determination of the compound's concentration and can be used to monitor the progress of reactions or purification steps. The molar absorptivity (ε), a constant for a pure compound at a specific wavelength, is a key parameter; any deviation may indicate the presence of impurities.
Table 2: Typical UV-Vis Absorption Maxima for Related Chromophores
| Compound/Chromophore | Absorption Maxima (λmax) | Reference |
|---|---|---|
| Benzenesulfonamide | 218 nm, 264 nm | sielc.com |
Cyclic Voltammetry (CV) for Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the electrochemical properties of a compound by measuring the current that develops in an electrochemical cell as the potential is varied. It provides information on the redox processes (oxidation and reduction) of a substance and can be used to determine reduction potentials and to study the stability of the electrochemically generated species.
For benzenesulfonamide derivatives, CV can be employed to probe the redox behavior of the molecule. researchgate.netnih.gov The electrochemical activity is often associated with the aromatic systems or other reducible/oxidizable functional groups within the molecule. While the sulfonamide group itself is generally electrochemically stable under typical CV conditions, the benzoyl moiety contains a reducible carbonyl group. The phenyl rings can also undergo oxidation or reduction at higher potentials.
In a typical CV experiment involving a benzenesulfonamide derivative, the potential is scanned towards negative values to probe for reduction peaks. researchgate.net The carbonyl group in the N-(4-benzoylphenyl) moiety is a likely site for reduction. The potential at which this reduction occurs provides insight into the electronic environment of the molecule. Similarly, scanning towards positive potentials can reveal oxidative processes. The electrochemical behavior, including peak potentials and currents, can be influenced by factors such as the solvent, the supporting electrolyte, pH, and the scan rate. researchgate.netnih.gov
The data obtained from CV, such as the standard heterogeneous rate constants (ks) and electroactive surface coverage (Γ), can offer a deeper understanding of the structure-activity relationships of the compound. nih.gov This technique is particularly valuable in the context of developing electrochemical synthesis methods or in applications where the redox properties of the molecule are of interest. researchgate.netnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Benzenesulfonamide, N-(4-benzoylphenyl)- |
| N-Benzoylbenzenesulfonamide |
| Benzenesulfonamide |
Computational Chemistry and Theoretical Modelling
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. Through DFT, insights into the geometry, stability, and reactivity of Benzenesulfonamide (B165840), N-(4-benzoylphenyl)- can be elucidated.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability. mkjc.in
Table 1: Comparative HOMO-LUMO Energy Gaps of Benzenesulfonamide Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4-Methyl-N-(3-nitrophenyl) benzenesulfonamide | - | - | 1.12 |
| 4-Methyl-N-(naphthalene-1-yl) benzenesulfonamide | - | - | 4.24 |
Note: Data for comparative compounds are sourced from reference mkjc.in. Specific values for Benzenesulfonamide, N-(4-benzoylphenyl)- would require dedicated computational studies.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mkjc.in In an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack.
For benzenesulfonamide derivatives, the MEP map generally reveals negative potential localized around the oxygen atoms of the sulfonamide group and the carbonyl group, indicating these as primary sites for electrophilic interactions. jsaer.com Conversely, positive potential is often observed around the hydrogen atoms, particularly the N-H proton of the sulfonamide group, suggesting their involvement in hydrogen bonding and interactions with nucleophilic species. jsaer.com A detailed MEP map for Benzenesulfonamide, N-(4-benzoylphenyl)- would provide a visual representation of its reactive sites and potential for intermolecular interactions.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge transfer interactions between filled (donor) and vacant (acceptor) orbitals. mkjc.in This analysis can quantify the stabilization energy associated with these interactions, offering insights into hyperconjugative effects and the delocalization of electron density.
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule by systematically varying specific dihedral angles and calculating the corresponding energy. This allows for the identification of the most stable (lowest energy) conformations and the energy barriers between them.
For a flexible molecule like Benzenesulfonamide, N-(4-benzoylphenyl)-, which possesses several rotatable bonds, a PES scan would be crucial to determine its preferred spatial arrangement. Understanding the conformational preferences is essential for predicting how the molecule might fit into the binding site of a biological target.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score.
Molecular docking studies are pivotal in drug discovery for predicting how a small molecule like Benzenesulfonamide, N-(4-benzoylphenyl)- might interact with a biological macromolecule, such as a protein or enzyme. These simulations can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
While specific molecular docking studies for Benzenesulfonamide, N-(4-benzoylphenyl)- against particular targets are not detailed in the provided search results, research on other benzenesulfonamide derivatives has demonstrated their potential to bind to various protein targets. For example, docking studies of some sulfonamide derivatives against penicillin-binding protein 2X have shown favorable binding energies, suggesting their potential as antibacterial agents. nih.gov Similarly, other studies have explored the interaction of benzenesulfonamides with targets like carbonic anhydrases and kinases. researchgate.netnih.gov
A typical molecular docking study would involve preparing the 3D structures of both Benzenesulfonamide, N-(4-benzoylphenyl)- and the target macromolecule. The ligand would then be virtually placed in the active site of the receptor, and various conformations and orientations would be sampled. The resulting binding poses are then scored based on a scoring function that estimates the binding free energy.
Table 2: Illustrative Molecular Docking Data for Related Sulfonamide Derivatives
| Ligand | Target Protein | Docking Score (e.g., Glide Score) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| 4M3NPBS | Penicillin-binding protein 2X | -7.47 | -46.238 | GLY 664, VAL 662, ARG 426 |
| 4M2HPBS | Penicillin-binding protein 2X | -7.17 | -44.476 | Not specified |
| 4MNBS | Penicillin-binding protein 2X | -6.63 | -45.99 | Not specified |
Note: The data presented for 4M3NPBS, 4M2HPBS, and 4MNBS are from a study on their interaction with penicillin-binding protein 2X and are for illustrative purposes only. nih.gov Docking studies for Benzenesulfonamide, N-(4-benzoylphenyl)- would be required to determine its specific binding characteristics.
Ligand-Protein Interaction Profiling and Hotspot Identification
Ligand-protein interaction profiling is a cornerstone of computational drug discovery, utilized to predict and analyze the binding mode of a ligand within the active site of a protein. For benzenesulfonamide derivatives, this analysis reveals the key molecular interactions responsible for their biological activity. Techniques such as molecular docking are employed to position the ligand, like Benzenesulfonamide, N-(4-benzoylphenyl)-, into the binding pocket of a target protein, followed by scoring to estimate the binding affinity.
This profiling identifies "hotspots," which are specific amino acid residues in the binding site that contribute significantly to the binding free energy. nih.govcore.ac.uk Computational algorithms can map these regions by simulating the interaction of small molecular probes with the protein surface. nih.govscilit.com Regions that favorably bind a variety of probes are identified as hotspots, indicating they are prime locations for establishing strong ligand interactions. nih.govresearchgate.net
For benzenesulfonamide-based compounds, the sulfonamide moiety is a critical interaction point, frequently forming hydrogen bonds with polar residues in the protein's active site. The aromatic rings, including the benzoylphenyl group, engage in hydrophobic and π-π stacking interactions with nonpolar and aromatic residues. nih.gov Identifying these specific residue interactions is key to understanding the ligand's binding mechanism and for guiding the design of more potent and selective inhibitors. researchgate.netnih.gov
Table 1: Typical Ligand-Protein Interactions for Benzenesulfonamide Scaffolds
| Interaction Type | Ligand Moiety Involved | Typical Interacting Residue | Reference |
|---|---|---|---|
| Hydrogen Bond | Sulfonamide (-SO₂NH-) | Gln92, Asn66, His68, Thr200 | rsc.org |
| Hydrophobic Interaction | Phenyl, Benzoyl Rings | Val121, Leu199, Pro202 | nih.gov |
| π-π Stacking | Aromatic Rings | His94, Trp9 | nih.gov |
| Water-mediated H-bond | Sulfonamide Oxygen | Pro202 | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex, complementing the static view provided by docking studies. By simulating the movements of atoms over time, MD can assess the conformational dynamics of the ligand and protein, and evaluate the stability of their binding. nih.govsamipubco.com
For a complex involving a benzenesulfonamide derivative, an MD simulation would track the ligand's position and orientation within the binding site over a set period, typically nanoseconds. nih.govrsc.org Key metrics are analyzed to determine stability:
Root Mean Square Deviation (RMSD): A low and stable RMSD for the ligand and protein backbone atoms indicates that the complex has reached equilibrium and remains stable throughout the simulation. nih.gov
Root Mean Square Fluctuation (RMSF): This metric highlights flexible regions of the protein and ligand. Analysis of RMSF can reveal which parts of the ligand are rigidly bound and which have more conformational freedom. nih.gov
Hydrogen Bond Analysis: The persistence of key hydrogen bonds, particularly those involving the sulfonamide group, over the simulation time confirms their importance for stable binding. nih.gov
MD simulations, often coupled with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can also provide a more accurate estimation of binding free energy, validating the initial docking results. rsc.orgsamipubco.com These simulations provide crucial insights into how the ligand binding affects the protein's natural dynamics and confirms the stability of predicted binding poses. nih.gov
Table 2: Key Metrics from a Typical MD Simulation Study
| Metric | Purpose | Typical Finding for a Stable Complex | Reference |
|---|---|---|---|
| RMSD | Assesses overall stability of the complex | Low, stable values (e.g., < 3 Å) after an initial equilibration period | nih.gov |
| RMSF | Identifies flexible regions | Low fluctuations for residues in the binding site and for the core of the ligand | nih.gov |
| Radius of Gyration (RoG) | Measures the compactness of the protein | Stable RoG values suggest the protein's overall fold is maintained | nih.gov |
| Solvent Accessible Surface Area (SASA) | Measures the exposure of the complex to solvent | A decrease in SASA upon ligand binding can indicate a more compact and stable complex | nih.gov |
| H-Bond Occupancy | Quantifies the stability of specific hydrogen bonds | High occupancy (>50%) for key interactions throughout the simulation | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. niscpr.res.in For benzenesulfonamide derivatives, QSAR studies are invaluable for optimizing lead compounds and designing new molecules with enhanced potency. nih.govnih.gov
A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), begins with a dataset of benzenesulfonamide analogues with known biological activities. nih.govresearchgate.net The compounds are aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. researchgate.net A statistical model is then generated to correlate these descriptors with the observed activity.
The resulting QSAR model provides contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. nih.gov For instance, a CoMFA map might indicate that a bulky, electron-donating group is preferred at a specific position on the phenyl ring to increase binding affinity. These insights guide the rational design of new derivatives by predicting their activity before synthesis, thereby saving time and resources in the drug development process. nih.govniscpr.res.in The statistical validity of a QSAR model is crucial and is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net
Table 3: Example of Statistical Parameters for a 3D-QSAR Model
| Parameter | Description | Acceptable Value | Reference |
|---|---|---|---|
| q² (Cross-validated r²) | Measures the predictive ability of the model (internal validation) | > 0.5 | researchgate.net |
| r² (Non-cross-validated r²) | Measures the goodness of fit of the model to the training set data | > 0.6 | researchgate.net |
| SEE (Standard Error of Estimate) | Indicates the absolute error in the activity predictions | Low values are preferred | researchgate.net |
| F-value (Fischer's value) | Represents the statistical significance of the model | High values indicate a statistically significant model | researchgate.net |
Mechanistic Investigations and Molecular Target Elucidation
Enzyme Inhibition Potentials of Benzenesulfonamide (B165840) Derivatives
The benzenesulfonamide scaffold is a versatile pharmacophore that has been extensively explored for its enzyme inhibitory properties. Research has demonstrated that derivatives of this compound can selectively target a range of enzymes implicated in various pathological conditions.
Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, II, VII, XIII)
Benzenesulfonamide derivatives are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Different human CA (hCA) isozymes are involved in various physiological processes, and their dysregulation is associated with several diseases, making them attractive therapeutic targets.
The inhibitory activity of benzenesulfonamide derivatives against various hCA isozymes is well-documented, with numerous studies reporting inhibition constants (Ki) in the nanomolar range. For instance, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides were synthesized and evaluated for their inhibitory effects on hCA I, II, and VII. unifi.it While these compounds showed weak inhibition against the cytosolic isoform hCA I, many exhibited significant inhibition of the ubiquitous hCA II, with Ki values ranging from 1.6 to 59.1 nM. unifi.it Notably, some of these derivatives displayed subnanomolar inhibition of hCA VII, an isoform associated with neuropathic pain. unifi.it
Furthermore, investigations into other benzenesulfonamide derivatives have revealed potent and selective inhibition of various hCA isoforms. For example, a series of novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides demonstrated moderate inhibition of cytosolic hCA I and II, with Ki values ranging from 41.5 to 1500 nM for hCA I and 30.1 to 755 nM for hCA II. nih.gov In contrast, these compounds were potent inhibitors of the tumor-associated isoforms hCA IX and XII, with Ki values in the low nanomolar to subnanomolar range. nih.gov
The table below summarizes the inhibitory activity of selected benzenesulfonamide derivatives against various human carbonic anhydrase isozymes.
| Derivative Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides | Weak Inhibition | 1.6 - 59.1 | Subnanomolar for some derivatives | - | - |
| Benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | - | 1.5 - 38.9 | 0.8 - 12.4 |
| Pyrazole- and pyridazinecarboxamide-benzenesulfonamides | 725.6 (for compound 15) | 3.3 (for compound 15) | - | 6.1 (for compound 15) | 61.3 - 432.8 |
| 4-Amino-substituted benzenesulfonamides | 1.11 - 1.67 µM (Kd) | 0.67 - 0.83 µM (Kd) | 0.07 µM (Ki for sulfanilamide) | - | 0.037 µM (Ki for sulfanilamide) |
Data presented as Ki (inhibition constant) or Kd (dissociation constant) from various studies. The specific values represent a range or a notable example from the cited literature.
Glyoxalase I (Glx-I) Inhibition Mechanism
The glyoxalase system, comprising Glyoxalase I (Glx-I) and Glyoxalase II (Glx-II), is a critical cellular detoxification pathway that neutralizes cytotoxic α-oxoaldehydes, primarily methylglyoxal (MG). nih.gov Overexpression of Glx-I is a hallmark of many cancer cells, making it a viable target for anticancer drug development. nih.gov
A series of 1,4-benzenesulfonamide derivatives have been designed and evaluated as Glx-I inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the benzenesulfonamide scaffold could yield potent Glx-I inhibitors with IC50 values in the sub-micromolar range. nih.gov For example, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide demonstrated potent Glx-I inhibitory activity with IC50 values of 0.39 µM and 1.36 µM, respectively. nih.gov
The proposed mechanism of Glx-I inhibition by these benzenesulfonamide derivatives involves their interaction with the active site of the enzyme. nih.gov Glx-I is a metalloenzyme, typically containing a zinc ion that is crucial for its catalytic activity. nih.gov The benzenesulfonamide moiety can coordinate with this zinc ion, while other parts of the molecule can form hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues, leading to the inhibition of the enzyme. nih.gov
| Compound | IC50 (µM) |
| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |
| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide | 1.36 |
| Lead compound 6 | 3.65 |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov The sulfonamide moiety has been identified as a promising pharmacophore for the development of VEGFR-2 inhibitors. nih.gov
Several novel compounds incorporating a benzenesulfonamide scaffold have been investigated for their potential to inhibit VEGFR-2. nih.gov These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent downstream signaling events that promote angiogenesis. researchgate.net While direct inhibitory data for N-(4-benzoylphenyl)-benzenesulfonamide on VEGFR-2 is not extensively available, the broader class of sulfonamide-containing molecules has shown significant promise as VEGFR-2 inhibitors. nih.gov
Peroxidase (POD) Enzyme Activity Modulation
Peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide. The interaction of sulfonamide-based compounds with peroxidases has been a subject of interest. Studies have shown that sulfonamides can be oxidized by peroxidases, such as myeloperoxidase, in phagocytic cells. This bioactivation can lead to the formation of reactive metabolites. While this process is often associated with adverse drug reactions, it also highlights the potential for benzenesulfonamide derivatives to modulate the activity of these enzymes. The specific effects, whether inhibitory or as substrates, can depend on the substitution pattern of the benzenesulfonamide core and the specific peroxidase enzyme involved.
Rhomboid Protease Inhibition Mechanisms
Rhomboid proteases are a family of intramembrane serine proteases that play crucial roles in various cellular processes, including signaling and protein quality control. nih.gov They represent a novel class of drug targets. nih.gov While the field of rhomboid protease inhibitors is still emerging, various chemical scaffolds have been explored for their inhibitory potential. researchgate.net Although there is limited direct evidence linking benzenesulfonamides to rhomboid protease inhibition, the general class of sulfonamides has been investigated as protease inhibitors. nih.gov The mechanism of inhibition would likely involve the interaction of the sulfonamide moiety with the active site serine residue of the protease, potentially forming a covalent adduct or a stable non-covalent complex. Further research is needed to explore the potential of benzenesulfonamide derivatives as rhomboid protease inhibitors.
Cellular Pathway Modulation and Signaling Crosstalk
Beyond direct enzyme inhibition, benzenesulfonamide derivatives can exert their biological effects by modulating complex cellular signaling pathways. The ability of these compounds to interfere with signaling cascades can have profound effects on cell fate, including proliferation, differentiation, and apoptosis.
One notable example is the dual-targeting capability of certain benzenesulfonamide derivatives. A novel 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide was found to not only inhibit carbonic anhydrases but also to suppress the Wnt/β-catenin signaling pathway. nih.govnih.gov This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. nih.govnih.gov The aforementioned compound was shown to suppress the expression of Wnt/β-catenin target genes such as MYC, Fgf20, and Sall4, and induce markers of apoptosis. nih.govnih.gov This dual-action highlights the potential for benzenesulfonamide derivatives to engage in signaling crosstalk, offering a multi-pronged approach to therapeutic intervention.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38/ERK phosphorylation)
Benzenesulfonamide derivatives have been investigated for their capacity to modulate critical cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating cellular processes such as growth, differentiation, and stress responses. The activation of specific kinases within this family, such as p38 and Extracellular signal-regulated kinases (ERK), is a key area of study.
The MAPK family includes several key members, and their activation often involves a cascade of phosphorylation events. For instance, the activation of p38 isoforms is a result of phosphorylation by MEK3/6 on a conserved Thr-Gly-Tyr (TGY) motif. nih.gov Similarly, ERK activation requires dual phosphorylation on tyrosine and threonine residues. nih.gov These activation events trigger downstream signaling that can influence a variety of cellular outcomes.
Research into compounds with a benzenesulfonamide core has shown potential interactions with receptor tyrosine kinases that can, in turn, activate MAPK pathways. For example, the binding of a ligand to a receptor like Tropomyosin receptor kinase A (TrkA) can lead to the downstream activation of the Ras/MAP Kinase pathway, which is associated with various cancers. nih.gov Studies on certain benzenesulfonamide analogs suggest they can induce cell death in glioblastoma cells through interaction with such receptor tyrosine kinases. nih.gov The p38 MAPK pathway, in particular, is critical for normal immune and inflammatory responses and is activated by numerous extracellular inflammatory mediators. nih.gov Activated p38 can phosphorylate a range of cellular targets, including transcription factors and other kinases, thereby regulating processes like chemotaxis, apoptosis, and T-cell differentiation. nih.gov
Table 1: Key MAPK Pathway Components and Their Activation
| Kinase Family | Key Members | Activation Mechanism | Downstream Effects |
|---|---|---|---|
| p38 MAPK | p38α, β, γ, δ | Phosphorylation of TGY motif by MEK3/6 nih.gov | Regulation of inflammation, apoptosis, T-cell differentiation nih.gov |
| ERK | ERK1/2 | Dual phosphorylation of TPY motif by MEK4/7 nih.gov | Regulation of cell growth, differentiation nih.gov |
Induction of Pro-apoptotic Gene Expression (e.g., Caspases)
The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous or damaged cells. A key family of proteins involved in this process is the caspases, a group of cysteine proteases that act as central regulators of apoptosis. nih.gov The activation of these proteases can be initiated through both extrinsic and intrinsic pathways, leading to the characteristic morphological changes of apoptosis. nih.govnih.gov
Recent studies have demonstrated that novel synthetic agents incorporating a benzenesulfonamide scaffold can exert cytotoxic effects by inducing apoptosis in cancer cell lines. For example, a series of thiazolidinone derivatives bearing a benzenesulfonamide moiety were assessed for their effect on cell cycle distribution in MCF-7 (breast cancer) and HepG2 (liver cancer) cells. nih.gov The findings indicated that the most active of these compounds caused an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov
To confirm that the observed cell death was due to apoptosis, the levels of key initiator caspases were evaluated. Treatment of MCF-7 and HepG2 cells with these benzenesulfonamide derivatives resulted in a significant increase in the levels of caspase 8 and caspase 9, confirming the induction of apoptosis. nih.gov Caspases are broadly classified as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7). nih.gov The activation of initiator caspases in response to pro-apoptotic signals leads to the subsequent activation of executioner caspases, which are responsible for the cleavage of cellular substrates and the dismantling of the cell. nih.gov
Table 2: Effect of Benzenesulfonamide Derivatives on Caspase Levels
| Cell Line | Compound | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | Benzenesulfonamide-thiazolidinone derivatives (5b-e) | Significant increase in Caspase 8 and 9 levels nih.gov |
| HepG2 (Liver Cancer) | Benzenesulfonamide-thiazolidinone derivatives (5b-e) | Significant increase in Caspase 8 and 9 levels nih.gov |
Modulation of Cyclooxygenase-2 (COX-2) Expression and Inflammatory Cytokine Secretion (TNF-α/IL-6/IL-10)
The benzenesulfonamide group is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. mdpi.com The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov
The presence of a benzenesulfonamide moiety on one of the aryl rings of a diaryl heterocycle structure has been found to be essential for optimal COX-2 selectivity and potency. mdpi.com Numerous studies have focused on designing and synthesizing novel benzenesulfonamide-containing compounds as potent and selective COX-2 inhibitors. For instance, tethering 1,2,3-triazole and benzenesulfonamide pharmacophores to existing NSAIDs has yielded compounds with higher in vitro COX-2 selectivity and inhibitory activity than the reference drug celecoxib. nih.gov
In addition to modulating COX-2, the inflammatory response involves a complex network of cytokines. Key players in this network include the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov Airway inflammation in conditions like asthma is driven by the release of chemokines and pro-inflammatory cytokines such as TNF-α. mdpi.com Research has shown that certain herbal extracts can exert anti-inflammatory effects by suppressing the induction of inflammatory mediators and inhibiting signaling pathways like MAPK and NF-κB in macrophages and epithelial cells. mdpi.com While direct studies linking Benzenesulfonamide, N-(4-benzoylphenyl)- to the modulation of these specific cytokines are limited, the established anti-inflammatory properties of the broader benzenesulfonamide class suggest a potential role in modulating the cytokine network associated with inflammation.
Structure Activity Relationship Sar Studies and Rational Ligand Design
Influence of Substituent Effects on Molecular Reactivity and Biological Activity
The electronic and steric properties of substituents on the benzenesulfonamide (B165840) scaffold play a pivotal role in determining the molecule's reactivity and its interaction with biological targets. The strategic placement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs), as well as the consideration of positional isomerism, are key aspects of SAR studies.
The biological activity of benzenesulfonamide derivatives can be significantly altered by the nature and position of substituents on the phenyl rings. For instance, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the position of the nitro group (an EWG) on the benzenesulfonyl moiety influences the molecular conformation and intermolecular interactions, such as hydrogen bonding patterns. mdpi.com While the bond lengths and angles within the molecules remain similar, the C-S-N-C torsion angles differ significantly, leading to different spatial orientations of the phenyl rings. mdpi.com This highlights how positional isomerism can directly impact the three-dimensional structure and, consequently, the binding affinity to a target receptor.
Studies on various benzenesulfonamide derivatives have shown that incorporating specific functional groups can enhance their therapeutic potential. For example, the presence of a sulfonamide moiety can improve activity against certain enzymes like acetylcholinesterase (AChE) while reducing effects on others like butyrylcholinesterase (BChE). mdpi.com In the development of antitumor agents, the introduction of a 4-chloro group (an EWG) on the benzenesulfonamide moiety, which is attached to heterocyclic systems like isoxazole (B147169) or pyrazole, was found to be essential for enhancing activity against breast cancer cells. researchgate.net
The table below summarizes the influence of different substituents on the biological activity of various benzenesulfonamide analogs, as reported in selected studies.
| Compound Series | Substituent/Modification | Effect on Biological Activity | Target/Assay |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamides | Nitro group position (ortho, meta, para) | Alters molecular conformation and hydrogen bonding. mdpi.com | Crystal structure analysis |
| (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamides | Styryl group addition | Resulted in significant anticholinesterase activity. mdpi.com | AChE/BChE inhibition |
| Pyrazoline sulfonamide hybrids | 4-Chloro group on benzenesulfonamide | Essential for enhancing antitumor activity. researchgate.net | Breast cancer cell lines (MCF-7) |
| 4-(2-amimo-ethyl)-benzenosulfonamide | 4-(2-amino-ethyl) group | Decreased perfusion pressure and coronary resistance compared to the parent benzenesulfonamide. researchgate.net | Isolated rat heart model |
Rational Design Principles for Enhanced Target Selectivity and Potency
Rational ligand design leverages computational and structural biology tools to create molecules with high affinity and selectivity for a specific biological target. For benzenesulfonamide derivatives, this often involves in silico techniques like molecular docking to predict how a ligand will bind to the active site of a target protein. nih.govnih.gov
These computational studies provide insights into the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. mdpi.comnih.gov For example, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, docking studies showed that benzenesulfonamide derivatives could bind to the primary binding site of COX-2, with the crucial SO2NH2 moiety interacting with amino acid residues in a secondary pocket, contributing to selectivity. nih.gov
Structural studies have demonstrated that active-site residues within the target protein dictate the binding position and affinity of inhibitors. nih.gov For carbonic anhydrase (CA) inhibitors, residues at specific positions lining a hydrophobic pocket are critical for determining inhibitor binding. The "tail" groups of the benzenesulfonamide inhibitor can then be modified to modulate isoform specificity, allowing for the design of drugs that target disease-implicated CAs (e.g., CA IX and XII in cancer) while sparing ubiquitous isoforms like CA I and II. nih.gov This approach helps to minimize potential side effects. nih.gov
Key principles in the rational design of benzenesulfonamide-based ligands include:
Target-Specific Interactions: Modifying substituents to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target's active site. nih.gov
Exploiting Isoform Differences: Designing inhibitor "tails" that fit uniquely into the active site of a specific enzyme isoform to enhance selectivity. nih.gov
In Silico Screening: Using computational models to predict the binding affinity and mode of interaction of novel derivatives before synthesis, prioritizing the most promising candidates. nih.govnih.gov
Scaffold Optimization and Lead Compound Development within the Benzenesulfonamide Framework
The benzenesulfonamide structure is a privileged scaffold, meaning it is a molecular framework that can bind to multiple biological targets. Optimization of this scaffold is a common strategy for developing lead compounds with improved therapeutic properties. This involves systematically modifying the core structure and its peripheral substituents to enhance activity, selectivity, and drug-like properties.
One approach is to diversify the scaffold by attaching various heterocyclic moieties. For example, reacting N-(4-acetylphenyl)benzenesulfonamide derivatives with different reagents can produce a library of novel compounds containing pyrazole, isoxazole, or thiadiazole rings. researchgate.netnih.gov These new derivatives can then be screened for various biological activities. A study identified 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfon-amide (AL106) as a potential anti-glioblastoma compound that acts by inhibiting the TrkA receptor. nih.gov
Another strategy involves using the benzenesulfonamide core to target novel protein-protein interactions or enzyme families. Through virtual screening, benzenesulfonamide-based compounds were identified as potential inhibitors of V-ATPase, a novel pesticide target. nih.gov Subsequent synthesis and bioassays led to the discovery of a compound with an LC50 value 15-fold lower than the natural product probe, demonstrating successful lead development through scaffold optimization. nih.gov
The development of N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[ 4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide (ER-3826) as a potent inhibitor of membrane-bound phospholipase A2 exemplifies successful lead optimization. nih.gov A systematic SAR study of a series of related compounds indicated that the N-(phenylalkyl)piperidine derivatives provided the optimal potency. nih.gov
Bioisosteric Replacements and Pharmacophore Exploration for Novel Analogues
Bioisosteric replacement is a powerful strategy in drug design where an atom or a group of atoms is exchanged with a broadly similar alternative to create a new molecule. cambridgemedchemconsulting.com The goal is to enhance desired properties—such as potency, selectivity, or metabolic stability—while retaining the key pharmacophoric features required for biological activity. u-tokyo.ac.jp The sulfonamide group itself is a well-known bioisostere of a carboxylic acid.
In the context of the N-(4-benzoylphenyl)benzenesulfonamide scaffold, various bioisosteric replacements can be envisioned. For instance, the phenyl rings are common targets for modification. A phenyl ring can be replaced by other aromatic heterocycles like pyridyl or thiophene (B33073) rings, or by saturated bioisosteres such as bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane. cambridgemedchemconsulting.comenamine.net These saturated replacements can improve physicochemical properties like aqueous solubility and metabolic stability while reducing lipophilicity. enamine.net
Pharmacophore exploration involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore is defined for a series of benzenesulfonamide derivatives, this model can be used to design novel analogues. For example, if a key interaction involves the sulfonamide N-H group acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors, new molecules can be designed that preserve this arrangement while altering other parts of the structure to improve secondary interactions or pharmacokinetic properties. mdpi.com The sulfonamide group's tetrahedral geometry allows its oxygen atoms to form hydrogen bonds in dimensions that may differ from planar amide analogues, making it a versatile template for exploring hydrogen bonding interactions. mdpi.com
The table below lists common bioisosteric replacements relevant to drug design.
| Original Group/Atom | Classical & Non-Classical Bioisosteres | Potential Effect of Replacement |
| Hydrogen (H) | Deuterium (D), Fluorine (F) | Modulate metabolism (kinetic isotope effect), alter electronic properties. cambridgemedchemconsulting.com |
| Hydroxyl (-OH) | Amino (-NH2), Thiol (-SH), Methoxy (-OMe), Fluorine (F) | Change hydrogen bonding capacity, pKa, and metabolic profile. cambridgemedchemconsulting.comu-tokyo.ac.jp |
| Phenyl Ring | Pyridyl, Thiophene, Bicyclo[1.1.1]pentane, Cubane, 2-Oxabicyclo[2.2.2]octane | Improve solubility, metabolic stability; alter lipophilicity; explore new vector space. cambridgemedchemconsulting.comenamine.net |
| Carbonyl (C=O) | Sulfone (SO2), Oxetane | Modify polarity and hydrogen bond accepting ability. |
| Sulfonamide (-SO2NH-) | Carboxylic Acid (-COOH), Tetrazole | Mimic acidic proton and hydrogen bonding patterns. |
Future Research Directions and Translational Perspectives in Chemical Biology
Exploration of Novel Biological Targets for Benzenesulfonamide (B165840) Scaffolds beyond Current Research
The benzenesulfonamide moiety is a well-established pharmacophore, known to interact with a range of biological targets. Historically, it is most famously associated with inhibitors of carbonic anhydrase, leading to diuretics and antiglaucoma agents. nih.gov Modern research has expanded its scope to include targets like the serotonin 5-HT6 receptor, for which N-phenyl-benzenesulfonamide derivatives have been identified as high-affinity antagonists, and receptor tyrosine kinases such as Tropomyosin receptor kinase A (TrkA), a target for glioblastoma therapy. nih.govnih.gov The scaffold also forms the basis for antibacterial agents that inhibit dihydropteroate synthase (DHPS). nih.gov
Future research is poised to move beyond these established areas. The structural versatility of the benzenesulfonamide scaffold allows for the design of derivatives aimed at a host of novel biological targets. Current therapeutic areas of interest for new benzenesulfonamide-based molecules include:
Anticancer agents: Beyond TrkA, research is focused on designing selective inhibitors for other cancer-related enzymes, such as cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer progression. rsc.org
Antimicrobial agents: With rising antibiotic resistance, benzenesulfonamide derivatives are being investigated for activity against a wider range of bacterial and fungal pathogens. nih.govnih.gov
Neurological disorders: The proven activity at serotonin receptors encourages exploration of other central nervous system targets to address conditions like Alzheimer's disease and other neurodegenerative disorders. nih.govmdpi.com
Metabolic diseases: Some derivatives have shown potential as inhibitors of enzymes like mitochondrial glycerol-3-phosphate acyltransferase 2 (MGAT2), suggesting a role in treating metabolic disorders. nih.gov
The "tail approach" in medicinal chemistry, where different chemical moieties are appended to the core benzenesulfonamide scaffold, is a key strategy. nih.govresearchgate.net This allows for fine-tuning of the molecule's properties to interact with specific amino acid residues in the active sites of novel protein targets, thereby expanding the therapeutic landscape for this versatile chemical class. researchgate.net
Development of Advanced Methodologies for Synthesis and Spectroscopic Characterization
The creation of diverse libraries of benzenesulfonamide derivatives for biological screening necessitates the development of advanced and efficient synthetic methodologies. Traditional methods often involve the condensation of a sulfonyl chloride with an amine. farmaciajournal.comnih.govchemicalbook.com However, contemporary research focuses on more sophisticated and milder techniques that offer greater control and versatility.
Recent advanced synthetic routes include:
Curtius Degradation: This method has been used to prepare N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives from a 4-(benzensulfonamido)benzoyl azide intermediate. farmaciajournal.com
Copper and Visible Light-Induced Coupling: A novel S(O)2–N coupling reaction has been developed using dual copper and visible light catalysis to react phenylsulfinic acids with aryl azides, providing a mild, redox-neutral pathway to sulfonamides. nih.gov
Intramolecular Cyclization: This strategy has been employed to create thiazolone-based benzenesulfonamides, which have shown promise as anticancer agents. nih.gov
Multi-step Sequences: Complex derivatives are often built through carefully planned multi-step syntheses, for instance, involving an initial N-sulfonylation followed by a Suzuki-Miyaura cross-coupling to introduce further complexity. mdpi.com
For the definitive identification and characterization of these novel compounds, a suite of advanced spectroscopic and analytical techniques is employed.
Table 1: Spectroscopic and Analytical Techniques for Characterization
| Technique | Application | Details |
|---|---|---|
| NMR Spectroscopy | Structure Elucidation | ¹H-NMR and ¹³C-NMR are used to determine the precise arrangement of atoms and the carbon-hydrogen framework of the synthesized molecule. nih.govmdpi.com |
| Mass Spectrometry | Molecular Weight Confirmation | Confirms the molecular weight of the compound, providing evidence of a successful synthesis. mdpi.com |
| X-ray Crystallography | 3D Molecular Structure | Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and crystal packing interactions. mkjc.innsf.govresearchgate.net |
| FT-IR Spectroscopy | Functional Group Identification | Identifies the presence of key functional groups within the molecule, such as the S=O and N-H bonds of the sulfonamide group. researchgate.net |
| UV-Vis Spectroscopy | Electronic Transitions | Provides information about the electronic structure and conjugation within the molecule. mkjc.inresearchgate.net |
These advanced methods are crucial for confirming the identity and purity of new benzenesulfonamide derivatives and for understanding their structural features, which is a prerequisite for interpreting their biological activity. nsf.govresearchgate.net
Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of benzenesulfonamide derivatives is no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns that are not apparent to human researchers. nih.gov This data-driven approach accelerates the design-synthesize-test cycle by predicting the properties of novel compounds before they are synthesized. nih.gov
Key applications of AI/ML in this context include:
Activity Prediction: AI models, particularly deep learning algorithms, can be trained on existing libraries of benzenesulfonamide compounds to predict their inhibitory activity against specific biological targets. nih.govmanufacturingchemist.comnews-medical.net These models learn the relationship between a molecule's 2D structure and its function, enabling the screening of virtual libraries to prioritize candidates for synthesis. nih.gov
De Novo Design: Generative models, sometimes combined with reinforcement learning, can design entirely new molecules from scratch. nih.gov The model can be trained to generate novel benzenesulfonamide derivatives that are optimized for specific properties, such as high potency for a target enzyme and favorable pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): AI can develop sophisticated QSAR models that quantitatively link the structural features of benzenesulfonamide compounds to their biological activities. nih.govrsc.org This provides insights into which parts of the molecule are most important for its function and guides further optimization.
Potential for Chemical Probe Development and Target Identification Tools (e.g., photoaffinity probes)
The specific structure of Benzenesulfonamide, N-(4-benzoylphenyl)- holds significant potential for its development as a chemical probe for target identification. The benzophenone (B1666685) group is one of the most widely used photo-reactive moieties in photoaffinity labeling (PAL). nih.govnih.gov
PAL is a powerful technique used to identify the direct binding partners (i.e., the protein targets) of a small molecule within a complex biological system, such as a cell lysate or even in living cells. nih.govnih.gov The process involves a compound (the probe) that has three key features:
A ligand moiety that recognizes and binds to the target protein.
A photo-reactive group (like benzophenone).
A reporter tag (like biotin or a fluorescent dye), often added to the probe.
The benzophenone group in N-(4-benzoylphenyl)-benzenesulfonamide is relatively stable in ambient light but can be activated by irradiation with UV light (typically around 350-360 nm). nih.gov Upon activation, it forms a highly reactive triplet diradical that can insert into nearby C-H bonds of the target protein, forming a stable, covalent bond. nih.gov This permanently links the probe to its target. The tagged protein can then be isolated and identified using techniques like mass spectrometry.
The N-(4-benzoylphenyl)-benzenesulfonamide scaffold is an excellent candidate for this application. The benzenesulfonamide portion can act as the ligand, targeting specific protein families, while the integrated benzoylphenyl group serves as the intrinsic photo-crosslinker. By synthesizing analogues that also include a reporter tag, these molecules can be transformed into powerful chemical probes to discover novel biological targets of the benzenesulfonamide class, thereby elucidating their mechanisms of action. nih.govresearchgate.net
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4-benzoylphenyl)benzenesulfonamide derivatives?
The synthesis typically involves multi-step reactions, including condensation of p-hydrazinobenzenesulfonamide hydrochloride with ketones under reflux conditions in ethanol with glacial acetic acid as a catalyst. Reaction progress is monitored via TLC (e.g., chloroform:methanol 4.8:0.2), followed by filtration, drying, and recrystallization from ethanol . Modifications to the benzoyl or sulfonamide moieties require careful control of stoichiometry, temperature, and solvent polarity to optimize yield and purity.
Q. Which spectroscopic techniques are critical for characterizing N-(4-benzoylphenyl)benzenesulfonamide derivatives?
Infrared (IR) spectroscopy confirms functional groups like sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹). Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) elucidates structural details, such as aromatic proton environments and substitution patterns. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. How are hyperlipidemic animal models utilized to evaluate the lipid-lowering potential of these compounds?
Triton WR-1339-induced hyperlipidemic rats are a standard model. Compounds are administered orally, and lipid parameters (total cholesterol, triglycerides, LDL, HDL) are measured 18–24 hours post-induction. For example, derivatives like pyrrole-2-carboxamides reduced total cholesterol by 25–35% and elevated HDL by 15–20% in this model .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve yield and purity of N-(4-benzoylphenyl)benzenesulfonamide analogs?
Advanced optimization includes:
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts to enhance reaction efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
- Purification techniques : Gradient column chromatography or preparative HPLC to isolate isomers or byproducts . Parallel reaction monitoring via LC-MS ensures real-time tracking of intermediate stability .
Q. What strategies resolve discrepancies in lipid-lowering efficacy between in vitro and in vivo studies?
Discrepancies often arise from bioavailability differences. Methodological solutions include:
- Pharmacokinetic profiling : Measuring plasma half-life and tissue distribution to adjust dosing regimens.
- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance absorption.
- In vitro-in vivo correlation (IVIVC) : Using hepatocyte or microsomal assays to predict metabolic stability .
Q. How do structural modifications to the benzoyl or sulfonamide groups impact biological activity?
- Benzoyl substitution : Electron-withdrawing groups (e.g., -NO₂) enhance binding to lipid-regulating enzymes like HMG-CoA reductase.
- Sulfonamide modifications : Bulky substituents (e.g., indole derivatives) improve selectivity for PPAR-α receptors, reducing off-target effects. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are critical for rational design .
Q. What mechanistic insights explain the HDL-elevating effects of these compounds?
Studies suggest activation of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from macrophages to apolipoprotein A1 (apoA1), forming nascent HDL particles. Gene expression assays (e.g., RT-PCR for ABCA1) and siRNA knockdown experiments validate this pathway .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting data on compound toxicity across studies?
Contradictions may stem from:
- Model variability : Primary hepatocytes vs. immortalized cell lines may show differing metabolic responses.
- Dosage thresholds : Toxicity often follows a U-shaped curve; lower doses may be therapeutic, while higher doses induce stress. Harmonizing protocols (e.g., standardized MTT assay conditions) and meta-analyses of dose-response data are recommended .
Q. What experimental approaches validate target engagement in lipid metabolism pathways?
- Knockout models : PPAR-α or LXR knockout mice to assess dependency on specific receptors.
- Biochemical assays : Direct measurement of enzyme activity (e.g., LCAT for HDL maturation) in treated vs. untreated samples.
- Omics integration : Transcriptomic and metabolomic profiling to identify downstream pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
